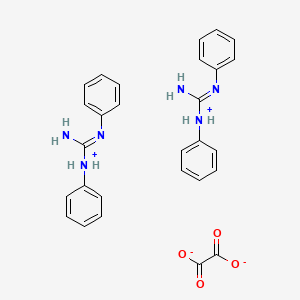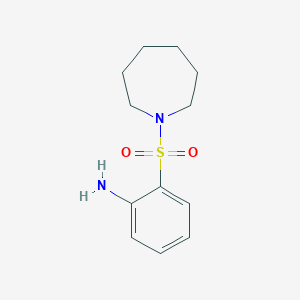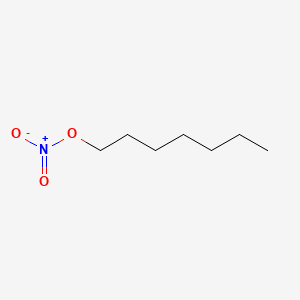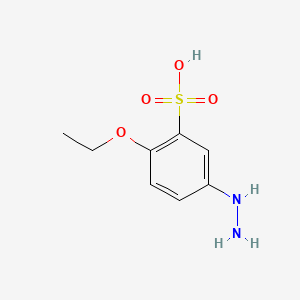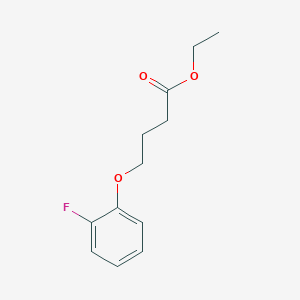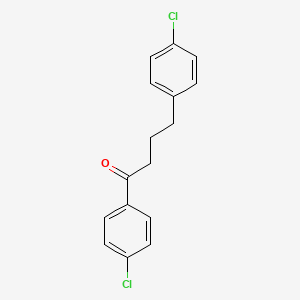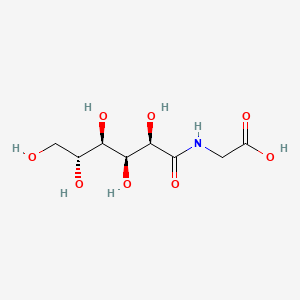
N-D-Gluconoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Gluconoylglycine is a compound with the chemical formula C8H15NO8 and a molecular weight of 253.21 g/mol . It is a white crystalline solid that is soluble in water . This compound is known for its nutritional and bioactive properties, making it useful in various biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-D-Gluconoylglycine is typically synthesized through an acylation reaction, where a gluconoyl compound reacts with glycine to form the desired product . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction . The process may require specific temperature and pH conditions to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions using automated systems to ensure consistency and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-D-Gluconoylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-D-Gluconoylglycine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various analytical and synthetic purposes . In biology, it serves as a buffer or additive in laboratory experiments . In medicine, it is studied for its potential therapeutic properties . In industry, it is used in the production of various bioactive compounds and as a nutritional supplement .
Mechanism of Action
The mechanism of action of N-D-Gluconoylglycine involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-D-Gluconoylglycine can be compared with other similar compounds, such as N-(D-Glucose-1-yl)glycine and N-(Carboxymethyl)-D-gluconamide . These compounds share similar structural features but may differ in their chemical properties and applications . The uniqueness of this compound lies in its specific bioactive properties and its versatility in various research and industrial applications .
Properties
CAS No. |
5616-22-8 |
|---|---|
Molecular Formula |
C8H15NO8 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO8/c10-2-3(11)5(14)6(15)7(16)8(17)9-1-4(12)13/h3,5-7,10-11,14-16H,1-2H2,(H,9,17)(H,12,13)/t3-,5-,6+,7-/m1/s1 |
InChI Key |
QEHGETHQXBNOTO-XYXSHXKPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)NCC(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)NCC(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


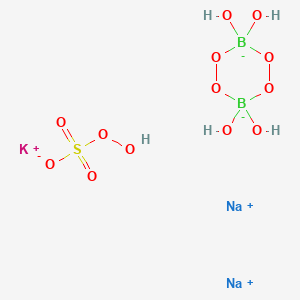

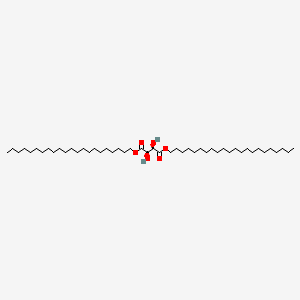
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
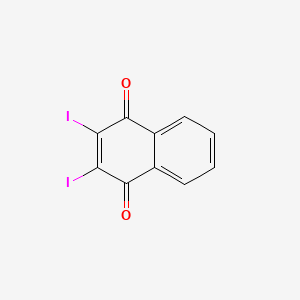
![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)

